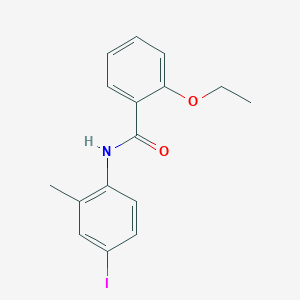![molecular formula C13H11BrN2O5S B3448006 5-BROMO-N-[4-(ACETAMIDOSULFONYL)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3448006.png)
5-BROMO-N-[4-(ACETAMIDOSULFONYL)PHENYL]FURAN-2-CARBOXAMIDE
概要
説明
5-Bromo-N-[4-(acetamidosulfonyl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position of the furan ring, an acetamidosulfonyl group attached to the phenyl ring, and a carboxamide group at the 2-position of the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[4-(acetamidosulfonyl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Acetamidosulfonylation: The phenyl ring is functionalized with an acetamidosulfonyl group through a sulfonylation reaction using acetamidosulfonyl chloride and a base like triethylamine.
Carboxamidation: The final step involves the formation of the carboxamide group at the 2-position of the furan ring, which can be accomplished using a suitable amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Bromo-N-[4-(acetamidosulfonyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the acetamidosulfonyl group.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other functional groups, such as in the formation of peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide), and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Coupling reagents like EDCI and HOBt, and solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce complex molecules with extended peptide chains.
科学的研究の応用
5-Bromo-N-[4-(acetamidosulfonyl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions, especially those involving sulfonamide and carboxamide functionalities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-Bromo-N-[4-(acetamidosulfonyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The acetamidosulfonyl group can mimic natural substrates of enzymes, leading to inhibition or modulation of enzyme activity. The carboxamide group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 5-Bromo-N-(4-phenylthiazol-2-yl)benzamide
- 5-(4-Bromo-phenyl)furan-2-carbonitrile
- N-(5-(4-Bromo-phenyl)furan-2-ylmethylene)-N’-phenyl-hydrazine
Uniqueness
5-Bromo-N-[4-(acetamidosulfonyl)phenyl]furan-2-carboxamide is unique due to the presence of both the acetamidosulfonyl and carboxamide groups, which confer distinct chemical and biological properties. These functionalities allow for versatile interactions with biological targets and make the compound a valuable scaffold for drug development and materials science research.
特性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O5S/c1-8(17)16-22(19,20)10-4-2-9(3-5-10)15-13(18)11-6-7-12(14)21-11/h2-7H,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBWGKBQHAQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenoxy}acetate](/img/structure/B3447926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3447930.png)

![2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B3447945.png)


![5-(benzenesulfonyl)-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B3447963.png)
![N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B3447973.png)
![N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3447978.png)

![2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3448013.png)
![ethyl 2-{[(4-formyl-1-piperazinyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3448018.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3448023.png)
![N~5~-(2-METHOXY-5-METHYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B3448025.png)
